molecular formula C10H13N5O2S B1386691 Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide CAS No. 1100350-48-8

Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide

Cat. No.: B1386691
CAS No.: 1100350-48-8
M. Wt: 267.31 g/mol
InChI Key: SKYHHGPMKSDDQQ-UHFFFAOYSA-N
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Description

Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the imidazole moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds that contain the imidazole ring, such as histidine and its analogs.

    Thiazole derivatives: Compounds with the thiazole ring, including thiamine (vitamin B1) and its derivatives.

Uniqueness

Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide is unique due to its combination of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to compounds with only one of these rings.

Properties

IUPAC Name

N-[4-[[methoxy(methyl)amino]methyl]-1,3-thiazol-2-yl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-14(17-2)5-8-6-18-9(12-8)13-10(16)15-4-3-11-7-15/h3-4,6-7H,5H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYHHGPMKSDDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC(=N1)NC(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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